4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile
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Overview
Description
4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile is an organic compound that features both a chlorobenzyl and an iodobenzonitrile moiety
Preparation Methods
The synthesis of 4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl alcohol and 3-iodobenzonitrile.
Reaction Conditions: The 2-chlorobenzyl alcohol is first converted to 2-chlorobenzyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Chemical Reactions Analysis
4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the halogen atoms (chlorine and iodine).
Oxidation and Reduction: It can undergo oxidation and reduction reactions, particularly at the benzylic position.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where the iodo group is replaced by various aryl or vinyl groups using palladium catalysts.
Scientific Research Applications
4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to form various derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the chlorobenzyl and iodobenzonitrile groups allows it to participate in various binding interactions and chemical transformations .
Comparison with Similar Compounds
4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile can be compared with other similar compounds such as:
4-(2-Chlorobenzyl)imidazole[1,2-a]quinazolin-5(4H)-one: This compound also contains a chlorobenzyl group and has applications in medicinal chemistry.
4-Chlorobenzyl Chloride: This compound is used as an intermediate in organic synthesis and has similar reactivity due to the presence of the chlorobenzyl group.
The uniqueness of this compound lies in its combination of the chlorobenzyl and iodobenzonitrile groups, which allows it to participate in a wide range of chemical reactions and applications.
Biological Activity
4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves multi-step reactions that include the introduction of the chlorobenzyl ether and the iodide group on the benzene ring. The following table summarizes key steps in its synthesis:
Step | Reaction Type | Reagents/Conditions |
---|---|---|
1 | Ether Formation | 2-Chlorobenzyl alcohol + base |
2 | Iodination | Iodine + oxidizing agent |
3 | Nitrile Formation | Nitrile source under acidic conditions |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, which can lead to various therapeutic effects. For example, it has been suggested that this compound inhibits certain enzymes involved in cancer pathways, thus potentially reducing tumor growth.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies indicate that it may disrupt bacterial cell wall synthesis or inhibit metabolic pathways essential for bacterial survival .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability with an IC50 value of approximately 15 µM, indicating potent anticancer activity .
- Antimicrobial Testing : Another research project tested this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, suggesting potential as a therapeutic agent in treating infections caused by these bacteria .
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of similar compounds to optimize their biological efficacy. The presence of both chlorine and iodine atoms is believed to enhance reactivity and improve binding affinity to biological targets. Computational modeling has also been employed to predict interactions with target proteins involved in cancer progression .
Properties
Molecular Formula |
C14H9ClINO |
---|---|
Molecular Weight |
369.58 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methoxy]-3-iodobenzonitrile |
InChI |
InChI=1S/C14H9ClINO/c15-12-4-2-1-3-11(12)9-18-14-6-5-10(8-17)7-13(14)16/h1-7H,9H2 |
InChI Key |
ZUTZPDBGBMTERO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C#N)I)Cl |
Origin of Product |
United States |
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